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Cat. No.: B078298 Get Quote

An Application Note on the Characterization of Titanium Silicide (TiSi₂) Thin Films using X-ray

Diffraction (XRD) and Transmission Electron Microscopy (TEM).

Introduction
Titanium silicide (TiSi₂) is a critical material in the semiconductor industry, primarily used for

contacts and local interconnects in integrated circuits due to its low resistivity, high thermal

stability, and good process compatibility. TiSi₂ exists mainly in two crystalline phases: the high-

resistivity, metastable C49 phase and the low-resistivity, stable C54 phase. The transformation

from the C49 to the C54 phase is essential for achieving the desired low-resistance electrical

contacts.[1] Therefore, accurate and detailed characterization of the TiSi₂ film's crystal

structure, microstructure, and interfacial properties is paramount for process control and device

performance.

This application note provides detailed protocols for the characterization of TiSi₂ thin films using

two powerful analytical techniques: X-ray Diffraction (XRD) and Transmission Electron

Microscopy (TEM). XRD is employed for phase identification and crystallographic analysis,

while TEM offers high-resolution imaging of the film's microstructure, including grain size, layer

thickness, and interface quality.

I. Phase and Crystallographic Analysis using X-ray
Diffraction (XRD)
XRD is a non-destructive technique used to identify the crystalline phases present in a material

by analyzing the diffraction pattern of an incident X-ray beam. It provides crucial information on
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phase composition (C49 vs. C54), preferred crystal orientation (texture), and crystallite size.

Experimental Protocol: XRD Analysis
Sample Preparation:

Carefully cleave a representative piece of the wafer with the TiSi₂ thin film. The typical

sample size is 1 cm x 1 cm.

Ensure the sample surface is clean and free of contaminants. If necessary, gently clean

with isopropyl alcohol and dry with a nitrogen gun.

Instrument Setup (Bragg-Brentano Configuration):

Mount the sample onto the XRD sample holder, ensuring the film surface is flat and level

with the holder's surface. Use clay or double-sided tape to secure it.

Power on the X-ray diffractometer. A common X-ray source is a Copper anode, providing

Cu Kα radiation (λ = 1.5406 Å).[2]

Set the generator to the desired voltage and current (e.g., 40 kV and 40 mA).

Configure the goniometer for a coupled θ-2θ scan.

Define the scan range. A 2θ range of 20° to 60° is typically sufficient to capture the main

diffraction peaks for both C49 and C54 TiSi₂.

Set the scan parameters:

Step Size: 0.02°

Dwell Time (or Scan Speed): 1-2 seconds per step (or 1-2°/minute).

Data Acquisition:

Start the XRD scan and monitor the acquisition process.

Once the scan is complete, save the raw data file (e.g., in .raw or .xy format).
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Data Analysis:

Use crystallographic software (e.g., X'Pert HighScore, JADE) to process the data.

Perform background subtraction and peak search/fitting.

Compare the experimental peak positions (2θ values) with standard diffraction patterns

from a database (e.g., JCPDS/ICDD) to identify the phases. The JCPDS card number for

C49-TiSi₂ is 04-002-1352, and for C54-TiSi₂ is 35-0785.[3][4]

The relative intensity of the peaks can be used to estimate the phase abundance.

Data Presentation: XRD Quantitative Summary
The following table summarizes the prominent diffraction peaks for the C49 and C54 phases of

TiSi₂.

Phase 2θ (°) (Cu Kα) Miller Indices (hkl)

C49-TiSi₂ ~39.3° (131)

~41.0° (131) and (211) TiSi

~51.3° (002)

C54-TiSi₂ ~39.1° (311)

~42.2° (040)

~43.2° (022)

~49.7° (331)

Note: Peak positions can shift slightly due to stress or compositional variations. The presence

of both sets of peaks indicates a mixed-phase film.[1][3][4]

II. Microstructural Analysis using Transmission
Electron Microscopy (TEM)
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TEM provides direct, high-resolution imaging of the material's internal structure. For TiSi₂ thin

films, cross-sectional TEM is invaluable for visualizing the film thickness, grain morphology, the

interface with the silicon substrate, and any defects.[5][6]

Experimental Protocol: Cross-Sectional TEM Sample
Preparation
Preparing a high-quality, electron-transparent sample is the most critical step for TEM analysis.

[7]

Scribing and Cleaving:

Cleave the wafer into small rectangular pieces (e.g., 2 mm x 5 mm).

Epoxy Bonding:

Glue two pieces together face-to-face (film-to-film) using a suitable epoxy (e.g., Gatan

G1).

Cure the epoxy in an oven at the recommended temperature (e.g., 100-120°C) for about

30-60 minutes to ensure a strong bond.

Slicing and Mounting:

Use a low-speed diamond saw to cut a thin cross-sectional slice (~300-500 µm thick) from

the bonded stack.

Mount the slice onto a TEM grid (typically a 3 mm diameter slotted grid).

Mechanical Grinding and Polishing:

Mechanically grind the sample from both sides using progressively finer diamond lapping

films (e.g., from 30 µm down to 0.5 µm).

The goal is to reduce the sample thickness to approximately 20-30 µm.

Dimpling (Optional but Recommended):
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Create a central dimple in the sample using a dimple grinder. This thins the center of the

sample to just a few micrometers, reducing the subsequent ion milling time.

Ion Milling:

Place the sample in a precision ion polishing system (PIPS).

Mill the sample from both sides using Ar⁺ ion beams at a low angle (e.g., 3-5°).

Start with a higher energy beam (e.g., 4-5 keV) to increase the milling rate.

As the sample becomes thin and a hole appears, reduce the beam energy (e.g., 1-2 keV)

for a final, gentle polish to remove amorphous damage. The process is complete when a

small hole forms at the center of the sample, with electron-transparent regions around the

edge of the hole.

Experimental Protocol: TEM Analysis
Loading and Alignment:

Carefully load the prepared sample into the TEM holder and insert it into the microscope.

Align the electron beam.

Imaging:

Start with low-magnification imaging to locate the TiSi₂/Si interface in the electron-

transparent region.

Acquire Bright-Field (BF) images to visualize the overall microstructure, including grain

boundaries and film thickness.[6]

Acquire High-Resolution TEM (HRTEM) images at the TiSi₂/Si interface to examine its

abruptness and crystallinity at the atomic level.[8]

Diffraction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/252599212_Transmission_electron_microscopy_investigation_of_titanium_silicide_thin_films
https://pubmed.ncbi.nlm.nih.gov/12020699/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Obtain Selected Area Electron Diffraction (SAED) patterns from the film. A polycrystalline

C54 film will show sharp rings, while a single grain will produce a spot pattern. This

confirms the XRD results and provides localized crystallographic information.[9]

Data Presentation: TEM Quantitative Summary
TEM analysis provides direct measurements of key microstructural features.

Parameter Typical Value Range Method of Measurement

Film Thickness 20 - 100 nm

Direct measurement from

cross-sectional BF-TEM

images

Grain Size 50 - 500 nm
Measurement of individual

grains in BF-TEM images

Interface Roughness 1 - 10 nm

Measurement of the vertical

deviation at the TiSi₂/Si

interface in HRTEM images

Lattice Fringing C54 (040): ~0.21 nm

Measurement from Fast

Fourier Transform (FFT) of

HRTEM images

Note: Values are representative and depend heavily on the specific fabrication and annealing

conditions.[5][6][8]

Visualized Workflows and Relationships
Caption: Experimental workflow for TiSi₂ characterization.
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Caption: Logical relationship between XRD and TEM data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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